molecular formula C21H27NO3S B508792 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine CAS No. 433693-98-2

4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine

Cat. No.: B508792
CAS No.: 433693-98-2
M. Wt: 373.5g/mol
InChI Key: UVIWZCZXWDHVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine is a synthetic piperidine derivative featuring a benzyl group at the 4-position and a 4-propoxyphenylsulfonyl moiety at the 1-position. Such compounds are frequently explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic profiles, particularly in targeting enzymes or receptors requiring aryl-sulfonamide interactions .

Properties

IUPAC Name

4-benzyl-1-(4-propoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-2-16-25-20-8-10-21(11-9-20)26(23,24)22-14-12-19(13-15-22)17-18-6-4-3-5-7-18/h3-11,19H,2,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIWZCZXWDHVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine involves several steps. One common synthetic route includes the reaction of 4-propoxybenzenesulfonyl chloride with piperidine, followed by the introduction of a benzyl group. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are usually the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propoxy groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

Dopamine Receptor Modulation

One of the primary applications of 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine lies in its interaction with dopamine receptors, specifically as a selective antagonist for the dopamine D4 receptor. The D4 receptor is implicated in several neurological conditions, including Parkinson's disease. Research indicates that compounds with similar piperidine structures can effectively modulate dopamine pathways, offering potential therapeutic benefits for managing dyskinesias associated with L-DOPA treatment in Parkinson's patients .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in the context of preventing neuronal damage during ischemic events. It has been suggested that derivatives of piperidine can act as antagonists to chemokine receptors, which play a role in inflammatory responses during cerebrovascular accidents . This positions this compound as a candidate for further research into treatments for conditions like stroke and traumatic brain injury.

Dopamine D4 Antagonists in Parkinson's Disease

A recent study focused on the development of new piperidine-based scaffolds as D4 receptor antagonists demonstrated promising results. The study highlighted a compound structurally related to this compound that showed over 30-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes. In vivo tests indicated significant reductions in abnormal involuntary movements (AIMs) in animal models, suggesting a potential pathway for treating motor symptoms in Parkinson's disease .

Neuroprotective Studies

Another observational study explored the effects of piperidine derivatives on cerebral ischemia. The findings indicated that these compounds could significantly reduce neuronal cell death and promote recovery following ischemic injury. The mechanism was attributed to their ability to inhibit pro-inflammatory chemokine signaling pathways, which are activated during ischemic episodes .

Data Table: Comparison of Related Compounds

Compound NameD4 Receptor Affinity (Ki)Neuroprotective PotentialReferences
This compoundTBDHigh
RMI-10608 (Derivative of 4-benzylpiperidine)96 nMModerate
Novel D4R Antagonist (from recent studies)<50 nMHigh

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use. Detailed studies are conducted to elucidate these mechanisms and understand how this compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine and its analogs:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Notable Properties
This compound Benzyl (C4), 4-propoxyphenylsulfonyl (N1) ~375.45 (est.) Sulfonamide, propoxy ether Moderate polarity, lipophilic
4-Fluoro-1-((4-nitrophenyl)sulfonyl)piperidine Fluoro (C4), 4-nitrophenylsulfonyl (N1) 326.31 Nitro group, sulfonamide High reactivity, electron-deficient
4-Benzylpiperidine Benzyl (C4) 175.28 Piperidine core Low polarity, basic amine
4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine Benzoyl (C4), p-tolylsulfonyl (N1) 417.50 Benzoyl, methylsulfonyl High steric hindrance
4-[5-Benzylsulfanyl-...]piperidine Triazolyl (C4), 4-chlorophenylsulfonyl (N1) ~600.00 (est.) Triazole, chlorophenylsulfonyl Hydrogen-bonding potential

Key Observations :

  • In contrast, the 4-propoxyphenylsulfonyl group in the target compound has an electron-donating propoxy chain, balancing reactivity and stability .
  • Steric Effects : The benzoyl and phenyl groups in create significant steric hindrance, which may limit membrane permeability. The target compound’s benzyl and propoxyphenyl groups offer moderate bulk, favoring both solubility and target engagement .
  • The target compound’s propoxy ether provides moderate hydrophilicity compared to non-polar analogs like 4-benzylpiperidine .

Biological Activity

4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine is a synthetic compound that incorporates a piperidine ring with a sulfonyl group and a benzyl substituent. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuropharmacological effects. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₁O₃S
  • Molecular Weight : 341.44 g/mol

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. The presence of the sulfonamide moiety is often linked to enhanced antibacterial activity.

  • In vitro Studies : Research indicates that derivatives of piperidine with sulfonamide groups exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDTBD
Benzotriazole Derivative12.5 - 25MRSA
Piperidine DerivativeTBDE. coli

Anti-inflammatory Activity

The anti-inflammatory properties of piperidine derivatives are well-documented. The sulfonamide group is known to inhibit various inflammatory pathways.

  • Mechanism of Action : The compound may exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Neuropharmacological Effects

Research into the neuropharmacological effects of similar compounds suggests potential applications in treating neurological disorders.

  • Dopamine Receptor Interaction : Compounds like this compound may act on dopamine receptors, particularly D4 receptors, which are implicated in conditions such as Parkinson’s disease and schizophrenia .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives demonstrated that compounds with the benzyl and sulfonamide substituents exhibited enhanced antimicrobial activity compared to their non-sulfonated counterparts. This study involved testing against various bacterial strains and highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammation models, piperidine derivatives were shown to significantly reduce edema in animal models when administered at specific dosages. The results suggested that these compounds could serve as potential anti-inflammatory agents in clinical settings.

Comparative Analysis

To better understand the efficacy of this compound, it is essential to compare it with other related compounds.

Compound NameStructure TypeAntimicrobial ActivityAnti-inflammatory Activity
Compound ABenzotriazole DerivativeModerateHigh
Compound BPiperazine DerivativeHighModerate
This compound Piperidine with Sulfonamide TBDTBD

Q & A

Q. What are the common synthetic routes for 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting a piperidine derivative (e.g., 4-benzylpiperidine) with 4-propoxyphenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide bond .

Purification : Column chromatography using gradients of n-hexane/EtOAc (e.g., 5:5 ratio) to isolate the product, as demonstrated in analogous benzoylpiperidine syntheses .

Characterization : Confirm structure via 1^1H-NMR and 13^13C-NMR to verify chemical environments (e.g., sulfonyl and benzyl group signals) and HPLC (e.g., 95% purity at 254 nm) .

Q. How is the purity of this compound assessed in research settings?

Methodological Answer: Purity is validated using:

  • HPLC : Retention time analysis (e.g., 13.036 minutes) with a mobile phase of methanol and buffer (65:35 ratio) adjusted to pH 4.6 using sodium acetate and 1-octanesulfonate .
  • Elemental Analysis : Comparing calculated vs. observed C/H/N percentages to detect impurities (e.g., deviations ≤0.3% indicate high purity) .
  • NMR Integration : Ensuring peak ratios align with expected proton counts in the structure .

Q. What storage conditions are recommended for this compound?

Methodological Answer:

  • Store under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
  • Keep in a cool, dry environment (≤-20°C for long-term stability) and avoid exposure to moisture, as piperidine derivatives are hygroscopic .
  • Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, enzyme sources) and use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Compound Stability : Verify integrity via HPLC before testing; degradation products (e.g., hydrolyzed sulfonamides) may confound results .
  • Batch Differences : Compare elemental analysis and NMR spectra across batches to rule out synthetic variability .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound?

Methodological Answer: SAR studies involve:

  • Analog Synthesis : Modifying substituents (e.g., replacing benzyl with isopropyl or methoxy groups) to assess impact on activity .
  • Crystallography : Resolving 3D structures (e.g., X-ray diffraction) to identify key interactions, as seen in fluorophenyl-piperidine derivatives .
  • Computational Docking : Using software (e.g., AutoDock) to model interactions with target receptors (e.g., dopamine or serotonin receptors) .

Q. How can researchers evaluate the compound’s potential as a covalent inhibitor?

Methodological Answer:

  • Reactivity Screening : Test sulfonyl group reactivity with nucleophilic residues (e.g., cysteine) using mass spectrometry .
  • Kinetic Studies : Measure inactivation rates (kinact_{inact}/KI_I) of target enzymes (e.g., proteases) to assess covalent binding efficiency .
  • Mutagenesis : Introduce site-specific mutations (e.g., Cys→Ser) to confirm covalent adduct formation .

Q. What methodologies are used to assess its pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In Vivo PK : Administer to rodent models and measure plasma half-life (t1/2_{1/2}) and bioavailability using tandem mass spectrometry .

Q. How can computational modeling guide the optimization of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding modes in solvent (e.g., explicit water) to assess conformational stability .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., propoxy vs. methoxy groups) .
  • Pharmacophore Mapping : Identify essential features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using tools like Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.